molecular formula C8H11N5 B11910630 (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11910630
M. Wt: 177.21 g/mol
InChI Key: FOILQZGQRSMCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyrazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, while the imidazole ring can be formed by the condensation of glyoxal with an amine and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its heterocyclic rings are known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanol
  • (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)ethanamine
  • (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)propanoic acid

Uniqueness

(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyrazole and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

[5-(1-methylpyrazol-4-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C8H11N5/c1-13-5-6(3-11-13)7-4-10-8(2-9)12-7/h3-5H,2,9H2,1H3,(H,10,12)

InChI Key

FOILQZGQRSMCHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.